Octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDCGIABBOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9065-92-3 | |
| Record name | Polyoctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0026882 | |
| Record name | Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
111-65-9, 31372-91-5 | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RG802C80.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Fundamental Chemical Kinetics and Combustion Research of Octane
Reaction Mechanism Elucidation in Combustion Processes
The journey of an octane (B31449) molecule within an engine cylinder is a tale of rapid and complex chemical transformations. Scientists strive to map out every step of this journey, from the initial breaking of bonds to the formation of a myriad of intermediate species and final products. This detailed mapping is known as reaction mechanism elucidation, a critical field of research for optimizing combustion performance and minimizing pollutant formation.
Low-Temperature Oxidation Mechanisms of this compound Isomers
In the temperature range of approximately 550 K to 850 K, before the main ignition event, a series of slow but crucial reactions known as low-temperature oxidation occurs. This process is particularly important as it dictates the autoignition quality of a fuel, commonly known as its this compound rating. The molecular structure of this compound isomers significantly influences their behavior in this regime.
The low-temperature oxidation of alkanes is characterized by a complex network of reactions involving the addition of molecular oxygen to alkyl radicals, forming alkylperoxy radicals (RO₂). These radicals can then undergo internal hydrogen abstraction to form hydroperoxyalkyl radicals (QOOH), which are key to the chain-branching pathways that lead to autoignition.
Key products of isothis compound (B107328) low-temperature oxidation include formaldehyde, acetone, and various cyclic ethers. researchgate.net The study of these products provides valuable insights into the specific reaction pathways that dominate the oxidation process. The difference in product distribution between n-octane and isothis compound highlights the profound impact of isomeric structure on combustion chemistry.
High-Temperature Pyrolysis and Oxidation Mechanisms of this compound Isomers
At temperatures exceeding approximately 1000 K, the combustion process transitions to a high-temperature regime. Here, the dominant reactions shift from oxygen addition to pyrolysis, the thermal decomposition of the fuel molecule in the absence of sufficient oxygen.
In this regime, the primary reactions for both n-octane and isothis compound involve the breaking of carbon-carbon (C-C) bonds, a process known as β-scission. This leads to the formation of smaller, more reactive hydrocarbon radicals and olefins. For n-octane, pyrolysis primarily yields smaller alkenes like ethene and propene. mdpi.com
The high-temperature oxidation of this compound isomers is characterized by a rapid consumption of the fuel and the formation of major combustion products like carbon dioxide (CO₂) and water (H₂O). The reaction pathways are generally less complex than in the low-temperature regime, with a greater emphasis on the chemistry of small hydrocarbon fragments. However, the specific distribution of intermediate species is still influenced by the initial fuel structure. For instance, the combustion of isothis compound leads to a higher concentration of isobutene compared to n-octane. mdpi.com
Reactive molecular dynamics simulations have shown that C-C bond cleavage is the dominant initial reaction in the high-temperature combustion of various this compound isomers. stanford.edu These simulations also reveal that isomerization reactions play a more significant role in the combustion of branched isomers compared to n-octane. stanford.edu
Computational Chemical Kinetics Modeling of this compound Combustion
The sheer number of species and elementary reactions involved in this compound combustion makes purely experimental investigation a formidable task. Computational modeling has therefore become an indispensable tool for understanding and predicting combustion phenomena.
Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful means to investigate the fundamental properties of the molecules and reactions involved in this compound combustion. osti.gov These methods can be used to calculate the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction.
By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the reactivity of different species. osti.gov For example, DFT calculations have been employed to study the initial decomposition reactions of iso-octane, identifying the most likely bond-breaking pathways. researchgate.net More advanced methods like the Complete Basis Set (CBS-QB3) have been used to compute the thermochemical properties of species involved in styrene (B11656) autoxidation, providing a model for understanding similar reactions in this compound combustion. universityofgalway.ie These ab initio calculations, which are based on first principles, are crucial for developing accurate reaction rate parameters for use in larger kinetic models. kaust.edu.sa
For iso-octane oxidation, sensitivity analyses have been performed across a wide range of conditions, from low-temperature autoignition to high-temperature flame propagation. aiaa.orgresearchgate.net These studies have highlighted the importance of reactions involving the fuel molecule itself, as well as the chemistry of smaller, intermediate species.
Reaction path analysis, on the other hand, traces the flow of atoms through the reaction network, revealing the dominant pathways for the formation and consumption of key species. This analysis provides a clear picture of how the fuel is broken down and how major products and pollutants are formed. For example, in the oxidation of n-heptane and iso-octane, reaction path analysis can illustrate the different routes leading to the formation of key intermediates at various temperature regimes. frontiersin.org
Experimental Validation of this compound Combustion Models
The development of accurate and reliable combustion models is critically dependent on validation against high-quality experimental data. A variety of experimental techniques are used to probe the combustion of this compound isomers under well-controlled conditions.
Shock tubes are used to study ignition delay times and reaction kinetics at high temperatures and pressures. dtic.milresearchgate.netbit.edu.cn By rapidly heating a gas mixture with a shock wave, researchers can measure the time it takes for the fuel to ignite, providing a key validation target for kinetic models. osti.govJet-stirred reactors (JSRs) allow for the study of species concentration profiles over a wide range of temperatures and equivalence ratios. kaust.edu.saacs.orgresearchgate.net In a JSR, reactants are continuously fed into a well-mixed reactor, and the steady-state concentrations of various species are measured, offering a detailed snapshot of the chemistry at different stages of oxidation.
Data from these and other experimental setups, such as rapid compression machines and flow reactors, are essential for refining and validating the detailed chemical kinetic models that are used to simulate and understand this compound combustion. osti.govuni-due.de
Shock Tube Studies of Ignition Delay
Shock tubes are crucial apparatuses for investigating combustion phenomena, including the ignition delay of fuels like this compound. In these devices, a fuel-air mixture is rapidly heated and compressed by a shock wave, allowing for the precise measurement of the time interval between the shock wave's passage and the onset of combustion. This interval is known as the ignition delay time.
Research on iso-octane/air mixtures in shock tubes has been conducted across a range of conditions. For instance, ignition delay times have been measured at temperatures between 855 K and 1269 K and pressures from 14 to 59 atm for stoichiometric (equivalence ratio φ=1) and lean (φ=0.5) mixtures. capes.gov.br These studies are vital for understanding combustion characteristics under conditions similar to those in advanced engines like Homogeneous Charge Compression Ignition (HCCI) engines. capes.gov.br
The composition of the diluent gas in the mixture can also influence ignition delay. Studies comparing argon and nitrogen as diluents for iso-octane mixtures have shown that ignition delay times can be up to 20% shorter when argon is used. researchgate.net This effect is attributed to the different heat capacities of the diluent gases, which affect post-compression heat losses. researchgate.net Detailed pressure-time profiles from these experiments reveal significant pre-ignition energy release, which is not always accurately predicted by existing detailed chemical kinetic models, especially at temperatures above 850 K. capes.gov.br
The table below presents a selection of ignition delay times for n-alkanes, including this compound, at various conditions.
| Fuel | Equivalence Ratio (φ) | Pressure (atm) | Temperature (K) | Ignition Delay (µs) |
| n-heptane | 1.0 | ~20 | 1000 | ~200 |
| n-decane | 1.0 | ~20 | 1000 | ~300 |
| n-dodecane | 1.0 | ~20 | 1000 | ~400 |
| n-tetradecane | 1.0 | ~20 | 1000 | ~500 |
This table is a representative compilation based on trends observed in shock tube studies. acs.orgresearchgate.net Actual values can vary based on specific experimental setups.
Rapid Compression Machine Investigations
Rapid compression machines (RCMs) are another key tool for studying autoignition phenomena under conditions relevant to internal combustion engines. An RCM compresses a fuel-air mixture to a high temperature and pressure in a single stroke, allowing for the investigation of ignition delay times.
Experiments with iso-octane in RCMs have revealed characteristic combustion behaviors. For instance, at an equivalence ratio of 1 and an initial pressure of 300 Torr, a negative temperature coefficient (NTC) region was observed between 750 K and 850 K. sae.org The NTC phenomenon is a regime where the reaction rate decreases with increasing temperature. Below 830 K, two-stage ignition, characterized by an initial, less intense heat release followed by the main ignition event, was observed. sae.org
The data obtained from RCMs are essential for validating and refining chemical kinetic models. Comparisons of experimental results with predictions from models like the MIT 19-reaction reduced chemical kinetic model have shown good agreement in differentiating between single-stage and two-stage ignition and in predicting the first-stage ignition delay. sae.org However, discrepancies can exist in predicting the second-stage delay and the magnitude of the pressure rise. sae.org RCM studies have also been instrumental in comparing the reactivity of multicomponent surrogate fuels to that of real gasoline, capturing trends in the NTC region under both diluted and undiluted conditions. sae.org
| Condition | Temperature Range (K) | Pressure (bar) | Equivalence Ratio (φ) | Observed Phenomena |
| Undiluted | 650-900 | 10, 20 | 0.6-1.3 | NTC behavior |
| 30% CO2 Dilution | 650-900 | 10, 20 | 0.6-1.3 | NTC behavior captured by surrogates |
This table summarizes conditions and observations from RCM studies on gasoline surrogates, including iso-octane. sae.org
Jet-Stirred and Flow Reactor Oxidation Studies
Jet-stirred reactors (JSRs) and flow reactors are used to study the oxidation of fuels at well-controlled temperatures and pressures. In a JSR, reactants are continuously fed into a spherical reactor where they are rapidly mixed, creating a uniform concentration of species. Flow reactors involve a more linear flow path, allowing for the study of species evolution over time or distance.
Oxidation studies of iso-octane in JSRs and flow reactors have provided valuable data for the development of reaction mechanisms. For example, the oxidation of stoichiometric iso-octane mixtures has been investigated in flow reactors at pressures of 1, 10, and 20 bar over a temperature range of 473 K to 973 K. uni-due.defrontiersin.org These experiments have shown that the onset of low-temperature reactivity and the shift of the NTC regime to higher temperatures are pressure-dependent. uni-due.defrontiersin.org
Flow reactor studies comparing the oxidation of n-octane and iso-octane at 1080 K and atmospheric pressure have found that while the initial decay of both fuels is similar, the conversion of reaction intermediates to carbon monoxide (CO) and carbon dioxide (CO2) is slower for iso-octane. tandfonline.com Iso-octane primarily produces iso-butylene and propylene (B89431) as intermediate hydrocarbons, whereas n-octane mainly forms ethene. tandfonline.com
The table below shows the mole fractions of iso-octane at different temperatures and pressures in a flow reactor study.
| Temperature (K) | Pressure (bar) | Mole Fraction of iso-octane |
| 500 | 10 | ~0.00148 |
| 648 | 10 | Decreasing |
| 748 | 10 | Minimum conversion (NTC) |
| 500 | 20 | ~0.00148 |
| 623 | 20 | Decreasing |
| 698 | 20 | Minimum conversion (NTC) |
This table is based on graphical data from a flow reactor study of iso-octane oxidation. frontiersin.org
Premixed Laminar Flame Speed Measurements
The laminar flame speed is a fundamental property of a combustible mixture, representing the velocity at which a steady, one-dimensional, planar flame propagates through a stationary, unburned mixture. It is a key parameter for validating combustion models and understanding fuel reactivity.
Measurements of the laminar flame speed of premixed iso-octane/air mixtures have been conducted using various techniques, such as spherically expanding flames in constant volume combustion chambers. Experiments have been performed at elevated temperatures (373 K - 473 K) and atmospheric pressure for equivalence ratios ranging from 0.8 to 1.6. sae.orgsae.org
These studies have shown that the laminar flame speed of iso-octane/air mixtures increases significantly with initial temperature. For example, an increase from 373 K to 473 K can result in a 46-51% increase in flame speed. sae.orgsae.org Conversely, the addition of a diluent like carbon dioxide (CO2), which simulates exhaust gas recirculation, decreases the flame speed. A 15% CO2 dilution can lead to a 47-51% reduction in the laminar burning velocity. sae.orgsae.org
The following table presents laminar flame speed data for iso-octane/air mixtures at different temperatures and equivalence ratios.
| Temperature (K) | Equivalence Ratio (φ) | Laminar Flame Speed (cm/s) |
| 358 | 1.1 | ~45 |
| 400 | 1.1 | ~65 |
| 470 | 1.1 | ~90 |
This table is a representative compilation based on data from various laminar flame speed studies. researchgate.netresearchgate.net
Autoignition Phenomena and Knock Resistance of this compound
Influence of this compound Isomer Structure on Autoignition
The molecular structure of this compound isomers has a profound impact on their autoignition characteristics and, consequently, their knock resistance in spark-ignition engines. Straight-chain hydrocarbons like n-octane have a greater tendency to autoignite, leading to engine knock. youtube.com In contrast, branched-chain isomers, such as iso-octane (2,2,4-trimethylpentane), are more resistant to autoignition and are used as a standard for the this compound rating scale, with iso-octane having a defined this compound number of 100. youtube.com
The difference in autoignition behavior is rooted in the chemical kinetics of their oxidation. The nature of the intermediate products formed during the oxidation of different isomers varies. For example, the oxidation of iso-octane primarily yields iso-butylene and propylene, while n-octane oxidation mainly produces ethene. tandfonline.com The relative rates of oxidation of these intermediates are also influenced by the number of primary, secondary, and tertiary hydrogen atoms in the initial fuel molecule. tandfonline.com
In a micro flow reactor, it has been observed that as the this compound number of a primary reference fuel (a blend of n-heptane and iso-octane) increases, the luminosity from low-temperature oxidation decreases, and the main reaction shifts to a higher temperature region. elsevierpure.com This demonstrates the direct link between the fuel's molecular structure (as represented by the this compound number) and its combustion behavior.
Pressure and Temperature Dependence of this compound Combustion
At high pressures, such as those encountered in modern engines, increasing pressure generally promotes the onset of low-temperature heat release (LTHR) and increases its intensity. researchgate.net The effect of temperature is more complex and depends on the specific pressure and equivalence ratio. Depending on whether the mixture's state is within the NTC region, increasing temperature can either weaken or strengthen LTHR. researchgate.net
In a micro flow reactor, low-temperature oxidation of primary reference fuels was found to exhibit more significant heat release at elevated pressures, and this effect was dependent on the this compound number. elsevierpure.com This highlights the coupled influence of pressure, temperature, and fuel structure on combustion characteristics. An island of low-temperature reactivity for an iso-octane-containing fuel was identified at temperatures between 700 K and 825 K and pressures above 17 bar. researchgate.net
This compound Blending Effects on Knock Performance
The phenomenon of engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture within an engine's cylinders. A fuel's resistance to knock is quantified by its this compound rating. The blending of this compound and its isomers with other compounds is a critical area of research in optimizing fuel performance and mitigating knock. This section explores the effects of blending this compound with various additives on its anti-knock characteristics, supported by detailed research findings.
The structural characteristics of this compound isomers significantly influence their knock performance. Straight-chain alkanes, such as n-octane, have very low this compound ratings and are more prone to knocking. In contrast, branched-chain isomers, like iso-octane (2,2,4-trimethylpentane), exhibit much higher resistance to knock. By definition, iso-octane is the standard for the 100-point on the this compound rating scale, while n-heptane defines the zero point. wikipedia.org The Research this compound Number (RON) and Motor this compound Number (MON) are two standard measures of a fuel's anti-knock quality, determined under different engine operating conditions. kg.ac.rs
The table below presents the RON and MON for several this compound isomers, illustrating the impact of molecular structure on knock resistance.
Table 1: Research this compound Number (RON) and Motor this compound Number (MON) of Select this compound Isomers and Related Compounds
| Compound | Research this compound Number (RON) | Motor this compound Number (MON) |
|---|---|---|
| n-Octane | -20 | -17 |
| 2-Methylheptane | 46.4 | 44.2 |
| 3-Methylheptane | 55.0 | 55.8 |
| 2,2-Dimethylhexane | 93.4 | 96.0 |
| 2,5-Dimethylhexane | 65.3 | 69.5 |
| 2,2,4-Trimethylpentane (Iso-octane) | 100 | 100 |
| Ethanol (B145695) | ~108-109 | ~89-90 |
| Methanol (B129727) | ~109 | ~88 |
Data sourced from multiple scientific references.
Blending different this compound isomers can have a notable impact on the final this compound rating of the fuel. Furthermore, the addition of oxygenates, such as alcohols and ethers, is a common practice to enhance the anti-knock properties of gasoline.
Blending with Alcohols:
Ethanol is a widely used this compound booster. When blended with gasoline, it can significantly increase the fuel's this compound rating. orientaljphysicalsciences.org The blending of ethanol with iso-octane has been a subject of detailed study. Research indicates that adding ethanol to iso-octane can affect knock intensity. For instance, one study found that a blend of 10% ethanol in iso-octane accelerated combustion speed after the onset of knock but resulted in a lower knock intensity compared to pure iso-octane. researchgate.net However, the study also noted that methanol blends with iso-octane tended to enhance knock intensity, particularly at a 30% blend ratio. researchgate.net
The blending this compound number (BON) of ethanol is not a fixed value and can vary depending on the base fuel it is mixed with. sae.org The increase in this compound rating is not always linear with the percentage of ethanol added. onallcylinders.com The initial 10% to 30% of ethanol blended with gasoline can cause a radical increase in the fuel's this compound rating. onallcylinders.com
Blending with Ethers:
Ethers are another class of compounds used to improve the knock performance of fuels. Diethyl ether, when blended with unleaded gasoline, has been shown to increase the this compound number. wikipedia.org This allows for the use of a higher compression ratio in the engine, which can lead to increased power output and thermal efficiency. wikipedia.org
The following interactive data table illustrates the effect of blending ethanol with a base gasoline on the Research this compound Number (RON).
Table 2: Effect of Ethanol Blending on Research this compound Number (RON)
| Ethanol Content (% by volume) | Base Gasoline RON | Blended Fuel RON (Approximate) |
|---|---|---|
| 10 | 91 | 93-94 |
| 20 | 91 | 95-96 |
| 30 | 91 | 97-98 |
Note: The final RON can vary based on the specific composition of the base gasoline.
Advanced Fuel Formulation and Engine Performance Studies Involving Octane
Octane (B31449) as a Component in Gasoline and Biofuel Blends
Synergistic Effects of this compound with Ethanol (B145695) Blends
Ethanol (CH₃CH₂OH) is a renewable fuel that is widely blended with gasoline, primarily to increase this compound and reduce emissions. energy.govenergy.gov Ethanol has a high Research this compound Number (RON) and a high heat of vaporization, making it an effective anti-knock agent. energy.govornl.govosti.gov Blending ethanol with gasoline can lead to synergistic effects on the this compound number, meaning the resulting this compound rating is higher than a simple linear average of the this compound ratings of the base gasoline and ethanol. osti.govacs.orgresearchgate.net This synergistic effect has been observed with n- and iso-paraffins, although antagonistic effects can occur with aromatics. osti.govresearchgate.net The extent of this synergy can depend on the composition of the base gasoline. osti.govresearchgate.net Studies have shown that increasing the ethanol content in gasoline blends generally increases both RON and MON, as well as this compound sensitivity (the difference between RON and MON). osti.gov For example, blending bioethanol at 20% volume into gasoline with an initial RON of 88 resulted in an approximately 11% increase in RON and a 12% increase in MON. e3s-conferences.org
Note: Data derived from approximate percentage increases reported in research e3s-conferences.org. Actual values may vary based on specific base gasoline composition and testing conditions.
This compound Enhancers and Additives in Modern Gasoline Formulations
Co-optimization of this compound Fuels and Internal Combustion Engine Technologies
The this compound rating of fuel and the design of internal combustion engines are closely linked. Higher this compound fuels allow for engine designs that can achieve greater efficiency and performance. acfa.org.sgmdpi.comeesi.orgilcorn.orgmit.eduresearchgate.net
Impact of this compound Rating on Engine Efficiency and Fuel Economy
A higher this compound rating enables engines to operate at higher compression ratios and with more aggressive spark timing without experiencing knocking. acfa.org.sgmdpi.comilcorn.orgresearchgate.netresearchgate.netsae.org Engine knock is undesirable as it reduces efficiency and can damage the engine. eesi.orgilcorn.orgpetronaxcorp.com Modern engines are equipped with knock sensors that can adjust engine parameters, such as retarding spark timing and enriching the air-fuel mixture, to prevent knocking when lower this compound fuel is used. mdpi.comresearchgate.netresearchgate.netsae.org However, these adjustments can lead to a decrease in engine efficiency and increased fuel consumption. researchgate.netsae.org Conversely, utilizing higher this compound fuel allows the engine to operate closer to its optimal parameters, leading to improved thermal efficiency, increased power output, reduced specific fuel consumption, and lower CO2 emissions. acfa.org.sgmdpi.comilcorn.orgresearchgate.netresearchgate.netsae.orgevrimata.idresearchgate.net Studies have demonstrated that higher RON fuels can lead to significant improvements in acceleration and a decrease in specific fuel consumption. mdpi.comevrimata.id For instance, one study showed that increasing RON from 95 to 100 in a high-performance vehicle resulted in a notable reduction in acceleration duration and decreased specific fuel consumption. mdpi.com Research suggests that a 1% improvement in vehicle efficiency can be achieved per point of RON increase in engines designed to take advantage of higher this compound. concawe.euresearchgate.netsae.org
Note: Data from a study on a gasoline compression ignition engine using a mixture of gasoline and diesel fuel evrimata.id. Results may vary with engine type and fuel composition.
Design of Engines for Higher this compound Fuel Utilization
Engine manufacturers can design more efficient engines by taking advantage of higher this compound fuels. acfa.org.sgenergy.govmit.edufuelsmarketnews.comresearchgate.netsae.orgquora.com This involves increasing the compression ratio, implementing downsizing and downspeeding strategies, and optimizing turbocharging and direct injection systems. acfa.org.sgmdpi.comornl.govmit.eduornl.govfuelsmarketnews.comresearchgate.netresearchgate.netsae.org Higher compression ratios directly improve thermal efficiency. acfa.org.sgosti.gov Downsizing and downspeeding require the engine to operate at higher loads, where the risk of knocking is greater, thus benefiting significantly from higher this compound fuel. acfa.org.sgornl.govornl.govresearchgate.net Direct injection also contributes to knock resistance by cooling the incoming charge as the fuel evaporates in the cylinder. osti.govornl.gov Designing engines specifically for higher this compound fuels allows for the full potential of these efficiency-enhancing technologies to be realized, leading to reduced fuel consumption and lower greenhouse gas emissions across the vehicle fleet. ilcorn.orgornl.govmit.edusae.org
This compound On-Demand Strategies in Dual-Fuel Engines
This compound On-Demand (OOD) is a dual-fuel concept designed to optimize fuel this compound based on real-time engine requirements across the entire drive cycle. figshare.comacs.orgsae.org This strategy addresses the inefficiency of using high-octane fuel under conditions where it is not strictly necessary. figshare.comacs.org The core idea is to utilize a lower-octane base fuel for most driving conditions and inject a higher-octane fuel only when the engine demands it, typically under high load or boost conditions where knock is a risk. greencarcongress.comfigshare.comacs.orgmit.edu
The OOD concept, which has roots dating back to the 1940s, has seen a resurgence due to the need for increased engine efficiency. greencarcongress.com In an OOD system, a vehicle might be equipped with two fuel tanks and separate injection systems for a low-octane fuel and a high-octane fuel. sae.org Real-time blending of these fuels occurs in the combustion chamber as needed. sae.org Studies have shown that OOD can provide comparable or lower specific CO2 emissions compared to using a single higher-octane gasoline, with potential for improved specific fuel consumption. greencarcongress.com For instance, research has indicated that an improved OOD calibration strategy involves maximizing the trade-off between thermal efficiency and fuel energy density. greencarcongress.com This can enable a reduction in the amount of high-octane fuel required to suppress knock. greencarcongress.com
Potential high-octane components for OOD systems include oxygenates like methanol (B129727) and ethanol, which possess high this compound numbers (RON ~109 for ethanol) and high latent heats of vaporization. greencarcongress.com These properties enhance the anti-knock quality of conventional fuels. greencarcongress.com Barriers to implementing OOD include the need for two fuel systems and the potential for inefficient use of high-octane components. figshare.comacs.org Onboard separation systems to separate a single fuel into high- and low-octane components are being explored as a way to overcome the need for two distinct fuels in the marketplace. figshare.comacs.org
Data from engine experiments and simulations quantify the this compound requirement of turbocharged engines over their operating range and for various driving cycles. mit.edu The average this compound ratings needed in real-world driving can be in the 60-80 RON range, with maximum requirements potentially reaching 90-100 RON depending on engine and vehicle configurations. mit.edu
Historical Development and Standardization of this compound Rating Tests
The development of standardized this compound rating tests was a pivotal moment in the history of automotive fuels and engines. Prior to these tests, engines were designed with very low compression ratios to avoid knock, significantly limiting performance. researchgate.nettandfonline.com The need to quantify a fuel's anti-knock performance in spark-ignition engines led to the development of these tests between 1929 and 1932. researchgate.nettandfonline.com
In the 1920s, a collaboration between automotive and fuel companies formed the Cooperative Fuel Research (CFR) committee to establish a metric for understanding a fuel's tendency to knock. koehlerinstrument.com This committee eventually settled on the this compound number test. koehlerinstrument.com The test involves running a fuel in a specialized CFR engine designed to measure knock. koehlerinstrument.com The compression ratio of the engine is increased until a specific intensity of knock is reached. koehlerinstrument.com This compression ratio is then compared to that of a reference blend of iso-octane and n-heptane. koehlerinstrument.comeia.govwikipedia.org
Iso-octane (2,2,4-Trimethylpentane) was chosen as a reference standard because it is highly resistant to auto-ignition and was assigned an this compound number of 100. eia.govwikipedia.org Normal heptane, an extremely unstable molecule in terms of knock resistance, was assigned an this compound number of 0. eia.gov The this compound number of a fuel is defined as the percentage by volume of iso-octane in a blend with n-heptane that produces the same knocking characteristics as the fuel under test in the standardized engine. wikipedia.org
Evolution of Research this compound Number (RON) and Motor this compound Number (MON)
The CFR committee found that this compound numbers were highly dependent on engine operating conditions, leading to the development of two primary test methods: Research this compound Number (RON) and Motor this compound Number (MON). koehlerinstrument.comeia.govwikipedia.org
The Research this compound Number (RON) is determined under conditions simulating engine idle or low-speed operation. eia.gov The initial RON test conditions, accepted in 1929, involved an intake air temperature of 52 °C and an engine speed of 600 rpm. koehlerinstrument.com
The Motor this compound Number (MON), developed in 1932, uses more severe test conditions to represent higher temperature and engine speed operation. koehlerinstrument.comeia.gov MON testing is conducted at an engine speed of 900 rpm with a preheated fuel mixture and variable ignition timing to stress the fuel's knock resistance further. koehlerinstrument.comwikipedia.org Generally, the MON of a fuel is lower than its RON, typically by 8 to 12 points, although there is no direct linear relationship between the two. petro-online.comwikipedia.org
The Anti-Knock Index (AKI), commonly displayed on fuel pumps in the United States, is the simple average of the RON and MON: (RON + MON) / 2. eia.govkoehlerinstrument.com While RON and MON have been the standard for determining gasoline this compound ratings (ASTM D2699 and ASTM D2700), the relevance of MON in modern engines has been debated, with some literature suggesting RON is more critical in contemporary vehicle designs. koehlerinstrument.comconcawe.eukoehlerinstrument.com
Influence of this compound Tests on Automotive Fuel Advancements
The standardization of this compound rating tests fundamentally changed the relationship between fuel and engine development. researchgate.nettandfonline.com With a standardized metric for anti-knock performance, engine designers could develop engines to handle fuels with specific this compound numbers, enabling increases in compression ratios and, consequently, improved engine performance and efficiency. researchgate.nettandfonline.comfrontiersin.orgkoehlerinstrument.com
The demand for better-performing engines spurred advancements in fuel technology, leading to an increase in the average fuel this compound number over time. researchgate.nettandfonline.com The ability to accurately rate fuels allowed for the development of refining processes and fuel formulations that produced higher this compound gasolines. petro-online.com This co-evolution of fuels and engines, facilitated by standardized this compound testing, played a significant role in the progress of the automotive industry. researchgate.nettandfonline.comfrontiersin.org
While the original CFR engine and test methods were designed based on automobiles from the late 1920s, they have remained the standard for decades. koehlerinstrument.comkoehlerinstrument.com However, advancements in modern engine technology have led to discussions about the limitations of the current RON and MON tests in fully representing fuel behavior under all modern operating conditions. koehlerinstrument.comkoehlerinstrument.com Despite this, this compound testing remains a vital procedure in gasoline manufacturing, influencing fuel quality and contributing to the ongoing effort to improve engine efficiency. petro-online.com
Synthesis and Catalytic Conversion Pathways for Octane Production
Catalytic Production of High-Octane Hydrocarbons
Several catalytic routes are employed to synthesize or upgrade hydrocarbon streams to increase their octane (B31449) number, with a focus on producing branched paraffins like isothis compound (B107328).
Oligomerization and Dimerization of Light Olefins to Produce this compound Isomers
Oligomerization and dimerization reactions involve combining lighter olefin molecules (alkenes) to form larger ones. For this compound isomers (C8 hydrocarbons), this typically involves the reaction of C4 olefins (butenes) or a mixture of C3 and C4 olefins. Catalytic processes facilitate these reactions, yielding branched octenes which can then be hydrogenated to form branched octanes, contributing to a higher this compound rating.
Catalytic Reforming Processes for this compound Number Enhancement in Naphtha
Catalytic reforming is a fundamental refinery process used to convert low-octane naphtha streams into high-octane reformate, a primary gasoline blending component rsc.orgcore.ac.uktaylorandfrancis.com. Naphtha, a mixture of paraffins, naphthenes, and aromatics, undergoes several reactions over a catalyst, including dehydrogenation of naphthenes to aromatics, isomerization of paraffins to branched paraffins, and cyclization of paraffins to naphthenes chemmethod.com. While the primary goal is often the production of aromatics due to their very high this compound numbers, the isomerization of linear paraffins within the naphtha feed also directly contributes to increasing the concentration of branched this compound isomers core.ac.uk.
Catalysts for naphtha reforming typically consist of a noble metal, such as platinum, supported on an acidic material, often alumina (B75360) google.com. Bimetallic catalysts, incorporating rhenium, tin, or iridium alongside platinum, are also common to improve catalyst stability and activity core.ac.ukgoogle.com. The metal function catalyzes dehydrogenation and hydrogenation reactions, while the acidic support catalyzes isomerization and cyclization. Operating conditions, including temperature, pressure, and hydrogen-to-hydrocarbon ratio, are carefully controlled to favor reactions that produce high-octane components chemmethod.comgoogle.com. For example, higher temperatures and lower pressures can enhance dehydrogenation and cyclization, increasing aromatic content, while the acidic function promotes the isomerization of paraffins chemmethod.com.
Research findings indicate that modifying zeolite catalysts can enhance the this compound number of heavy naphtha. One study showed that converting heavy naphtha over a modified ZSM-5 zeolite catalyst with co-fed steam increased the this compound number significantly rsc.org.
Biomass Conversion to High-Octane Gasoline Components
The conversion of biomass into biofuels, including high-octane gasoline components, is an active area of research ethanolproducer.comwsu.edu. Various pathways are being explored to transform biomass-derived feedstocks into hydrocarbons suitable for gasoline blending.
Developing efficient catalysts is crucial for converting complex biomass-derived molecules into desired hydrocarbons. This involves designing catalysts that can selectively break down oxygenated compounds present in bio-oil or syngas and rearrange them into branched paraffins and aromatics that contribute to high this compound ratings wsu.eduresearchgate.net. Non-noble metal-based catalysts are being investigated as cost-effective alternatives to noble metal catalysts for the production of green aromatics and high-octane fuel from bio-derived hydrocarbon mixes researchgate.net.
Research has explored the use of catalysts in the hydrodeoxygenation (HDO) of biomass-derived model compounds like anisole, with nickel-supported catalysts showing promise for producing deoxygenated products researchgate.net. Other studies have investigated platinum-based catalysts for the production of this compound from specific biomass derivatives researchgate.net.
Direct synthesis of high-octane gasoline from biosyngas (a mixture primarily of hydrogen and carbon monoxide derived from biomass gasification) is a promising route anr.fr. This process often involves a combination of Fischer-Tropsch (FT) synthesis, which produces linear hydrocarbons, and subsequent catalytic upgrading to isomerize and crack these linear chains into branched and shorter hydrocarbons characteristic of gasoline anr.fracs.org.
Hierarchical metal-zeolite nanocomposites are being engineered for this purpose anr.fr. These catalysts combine the metal sites necessary for FT synthesis (e.g., cobalt or ruthenium) with the acidic sites of zeolites, which catalyze isomerization and cracking reactions acs.orgresearchgate.net. Hierarchical zeolites possess both micropores (intrinsic to the zeolite structure) and larger mesopores or macropores, which improve the diffusion of reactants and products, mitigating diffusion limitations encountered in purely microporous zeolites anr.frbiofueljournal.com.
Research focuses on controlling the size and composition of metal nanoparticles and their spatial arrangement within the hierarchical zeolite structure anr.fr. Strategies include nanocasting pre-formed metal nanoparticles into the zeolite's secondary pore system or encapsulating metal nanoparticles within the zeolite matrix through secondary growth anr.fr. These nanocomposites aim to facilitate the in-situ processing of linear hydrocarbons produced by FT synthesis into branched isomers, directly yielding high-octane components from biosyngas anr.fracs.org. Studies have shown that cobalt supported on hierarchical H-ZSM-5 zeolites can effectively increase the selectivity towards gasoline-range hydrocarbons (C5–C11) from syngas researchgate.net.
Novel Catalytic Systems for this compound Synthesis and Isomerization
Zeolite-Based Catalysts in this compound Production and Conversion
Zeolites, crystalline aluminosilicates with well-defined pore structures and inherent acidity, are widely employed as catalysts in this compound production and conversion processes. Their unique properties, including shape selectivity and tunable acidity, make them effective for reactions such as isomerization, cracking, and alkylation, all of which can contribute to increasing the this compound number of gasoline fractions. mdpi.comrsc.orgajol.info
Different types of zeolites, such as ZSM-5, Beta (*BEA), MFI, and Y-type (including USY), have been investigated for their catalytic performance in this compound-related reactions. ZSM-5 zeolite, with its ten-membered ring pore structure, is known to improve the selectivity of light olefins and aromatics and is often used in catalytic cracking processes. mdpi.com Beta zeolite, possessing a larger pore size with a 12-ring structure, shows catalytic activity for the cracking and isomerization of paraffins. mdpi.com
Research has demonstrated the effectiveness of zeolites in upgrading gasoline fractions. For instance, studies on the catalytic conversion of gaseous alkanes, alkenes, and gasoline fractions over high-silica ZSM-5 type zeolites have established optimal conditions for producing high-octane components. scispace.com Modification of ZSM-5 zeolites with substances like zinc can influence the product distribution, favoring aromatic hydrocarbons or isoalkanes depending on the specific modification and reaction conditions. scispace.com
Zeolite-based bifunctional catalysts, often incorporating a metal function (e.g., Pt, Pd, Ni) alongside the acidic zeolite support, are particularly promising for hydroisomerization of n-alkanes, a key process for increasing the this compound number of gasoline. ajol.inforesearchgate.netafricanscientistjournal.org These catalysts facilitate both hydrogenation/dehydrogenation on the metal sites and isomerization on the acid sites. Studies on hydroisomerization of n-octane over bifunctional Ni−Pd/HY zeolite catalysts have shown that the addition of nickel can enhance conversion and isomerization selectivity, leading to a higher percentage of dibranched isomers which have higher this compound numbers. acs.org
The acidity of zeolites plays a significant role in their catalytic activity. The framework aluminum content directly influences the number and strength of acid sites. mdpi.com Acid treatments can modify the textural properties and acidity of zeolites, affecting their catalytic performance in processes like the upgrading of straight-run gasoline. lidsen.com For example, acid treatment of ZSM-5 zeolite has been shown to increase the yield of liquid products and the content of isoalkanes in the conversion of straight-run gasoline fractions. lidsen.com
Zeolites are also explored in novel pathways for this compound production from renewable sources. For instance, copper-modified Beta zeolite catalysts have been used in the direct conversion of CO2-rich syngas to branched hydrocarbons, demonstrating a route to high-octane gasoline blendstocks. acs.orgenergy.gov This process, operating at lower temperatures and pressures compared to traditional methods, involves the conversion of syngas through intermediates like methanol (B129727) or dimethyl ether over combined catalyst systems. acs.orgenergy.gov
Solid Acid and Metal Oxide Catalysts in this compound Conversion
Beyond zeolites, other solid acid and metal oxide catalysts are vital in the catalytic conversion of hydrocarbons to enhance this compound ratings. These catalysts offer alternative or complementary approaches to achieve desired structural changes in hydrocarbon molecules.
Solid acid catalysts, in general, are used in various industrial processes, including the alkylation of isobutene with olefins to produce high-octane blending stocks like isothis compound (2,2,4-trimethylpentane). ku.eduogj.com While zeolites are a common type of solid acid, other materials like sulfated metal oxides and heteropolyacids also function as solid acid catalysts. researchgate.netnih.gov
Research on solid acid catalysts for alkylation processes has led to the development of engineered catalysts with optimized acid site strength and distribution, as well as tailored pore structures to enhance the diffusion of high-octane products. ogj.comkbr.com These catalysts can achieve high this compound ratings and longer lifetimes compared to traditional liquid acid catalysts, enabling simpler and safer processes. ogj.comkbr.com For example, a new solid-acid alkylation process utilizing a unique engineered solid-acid catalyst has been developed and scaled up, demonstrating the production of high-octane alkylate from light olefins and isobutane. ogj.comkbr.com
Metal oxide catalysts, both unsupported and supported, are also employed in this compound-enhancing reactions, particularly in oxidative dehydrogenation (ODH) of alkanes to produce olefins and aromatics, which have higher this compound numbers than their paraffinic counterparts. mdpi.com Catalysts based on vanadium, chromium, iron, and molybdenum have been investigated for the gas-phase ODH of n-octane. mdpi.comresearchgate.netcardiff.ac.uk
Studies on oxidative dehydrogenation of n-octane over metal oxide catalysts have shown that factors like metal content, temperature, and the ratio of reactants (e.g., carbon to oxygen) influence conversion and selectivity to products like octenes and aromatics. mdpi.comcardiff.ac.uk For instance, chromium molybdate (B1676688) catalysts have been studied for n-octane ODH, with results indicating that higher chromium content can favor selectivity to octene isomers at higher temperatures. mdpi.com Iron molybdate catalysts have also shown activity in n-octane ODH, producing octene at lower temperatures and aromatics like ethylbenzene, benzene (B151609), and styrene (B11656) at higher temperatures. cardiff.ac.uk
Bifunctional catalysts incorporating metal oxides on acidic supports are also relevant. Sulfated zirconia (SZrO2), a super acidic solid catalyst, when combined with noble metals like platinum, has been studied for the hydroisomerization of n-heptane, a process analogous to this compound isomerization for increasing fuel this compound number. mdpi.com These catalysts demonstrate the interplay between acidic and metallic sites in promoting isomerization while minimizing cracking. mdpi.com
The development of solid acid and metal oxide catalysts continues to be an active area of research, focusing on improving catalyst activity, selectivity towards branched isomers and desired products, and stability to enhance the efficiency and sustainability of this compound production and upgrading processes. researchgate.netnih.gov
Analytical Methodologies for Octane Characterization and Prediction
Spectroscopic Techniques for Octane (B31449) Number Determination
Spectroscopic methods offer rapid and non-destructive analysis of fuel properties, making them highly suitable for online process monitoring and quality control. These techniques probe the molecular vibrations of the constituent hydrocarbons to provide a spectral fingerprint that can be correlated with the this compound number.
Infrared (IR) and particularly Near-Infrared (NIR) spectroscopy have become powerful tools for predicting the Research this compound Number (RON) and Motor this compound Number (MON) of gasoline. The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains information from the overtone and combination bands of fundamental molecular vibrations, such as those from C-H, C-C, and C-O bonds in hydrocarbon molecules. mdpi.com This spectral information is directly related to the chemical composition, including the presence of paraffins, isoparaffins, olefins, naphthenes, and aromatics, which in turn determines the this compound rating. mdpi.comkaust.edu.sa
The primary advantages of NIR spectroscopy are its speed, cost-effectiveness, and the minimal sample preparation required. mdpi.comresearchgate.net By using fiber optic probes, NIR analyzers can be integrated directly into refinery process streams for real-time analysis. process-insights.com However, the spectral data obtained from NIR instruments are complex, with broad, overlapping absorption bands. mdpi.com Therefore, extracting meaningful quantitative information requires the use of chemometric methods, such as Partial Least Squares (PLS) regression, to build robust calibration models. mdpi.comkaust.edu.sa These models are trained on a large set of fuel samples with known this compound numbers, determined by standard engine tests, and their corresponding NIR spectra. mdpi.comresearchgate.net
Several studies have demonstrated the high accuracy of NIR spectroscopy for this compound number prediction. For instance, models have been developed that predict RON and MON with standard errors of prediction (SEP) as low as 0.34 and 0.30, respectively, which is comparable to the reproducibility of the standard ASTM test methods. mdpi.comresearchgate.net
Table 1: Performance of NIR-Based this compound Prediction Models
| Model Basis | Predicted Parameter | Standard Error of Prediction (SEP) | Correlation Coefficient (R) | Reference |
|---|---|---|---|---|
| Short Wavelength NIR & PLS | RON | 0.4 - 0.5 | N/A | mdpi.com |
| NIR with Fiber Optics & PLSR | RON | 0.34 | 0.975 | mdpi.com |
| NIR with Fiber Optics & PLSR | MON | 0.30 | 0.972 | mdpi.com |
| NIR-O Spectrometer (1000-1600 nm) | RON | N/A | >0.9 | process-insights.com |
Fourier Transform (FT) Raman spectroscopy is another vibrational spectroscopy technique used for the characterization of gasoline and the prediction of its this compound number. kaust.edu.sacapes.gov.br Unlike IR absorption, Raman spectroscopy is a scattering technique. It provides information about the molecular structure and is particularly sensitive to non-polar bonds, such as the C-C backbones of hydrocarbons, which are abundant in gasoline. fortlewis.edu Aromatic compounds, which are significant this compound boosters, also produce strong and characteristic Raman signals. fortlewis.edu
FT-Raman spectroscopy offers several advantages, including the use of near-infrared lasers which reduces fluorescence from samples, and the ability to analyze samples through glass vials or with fiber optic probes for remote and online measurements. capes.gov.brfortlewis.edu Similar to IR and NIR, the complex Raman spectra of gasoline require multivariate calibration methods like Partial Least Squares (PLS) to develop predictive models for properties like RON, MON, and benzene (B151609) content. kaust.edu.sacapes.gov.br The technique can provide rapid analysis, with modern systems capable of producing readings every few seconds, which is a significant improvement over traditional chromatographic methods. newequipment.com
Chromatographic and Other Instrumental Methods in this compound Analysis
Chromatographic methods are fundamental in this compound analysis as they provide detailed compositional information of the fuel. This data is essential for understanding the chemical basis of the this compound number and for building more accurate predictive models.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates, identifies, and quantifies the individual chemical components within a complex mixture like gasoline. thermofisher.com In GC-MS, the sample is first vaporized and separated into its constituent compounds in the gas chromatograph based on their boiling points and interactions with a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.govuci.edu
GC-MS analysis provides a detailed breakdown of the hydrocarbon composition, including the relative amounts of paraffins, isoparaffins, olefins, naphthenes, and aromatics (PIONA). researchgate.net This detailed compositional data is crucial because the this compound number of a gasoline blend is a complex, non-linear function of its components. researchgate.net For highly complex samples, comprehensive two-dimensional gas chromatography (GC x GC) coupled with MS can be used to achieve even greater separation and more detailed characterization. shimadzu.com The data from GC-MS is often used to develop and validate non-linear this compound number prediction models. researchgate.net
The distillation curve of a fuel, typically measured according to ASTM D86, provides a measure of its volatility by plotting the boiling temperature against the volume percentage of distilled fuel. tandfonline.comnist.gov This characteristic is one of the most important properties of gasoline and is directly related to its composition. nist.gov Key points on the distillation curve, such as the temperatures at which 10%, 50%, and 90% of the fuel has evaporated (T10, T50, T90), are routinely measured for quality control. psecommunity.org
It has been demonstrated that these distillation data can be used to predict the this compound number of gasoline, offering a rapid and inexpensive alternative to standard engine tests or more complex spectroscopic analyses. tandfonline.comresearchgate.net By using multivariate calibration techniques like Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR), strong correlations between distillation curve data and both RON and MON can be established. tandfonline.comresearchgate.netcore.ac.uk Studies have shown that models based on a limited number of key distillation points can provide reliable predictions. tandfonline.comresearchgate.net For example, a PLSR model using distillation data achieved a Root Mean Square Error of Prediction (RMSEP) of 0.085 for RON and 0.063 for MON. core.ac.uk
Table 2: Performance of Distillation Curve-Based this compound Prediction Models
| Model | Predicted Parameter | Root Mean Square Error of Prediction (RMSEP) | Reference |
|---|---|---|---|
| PLSR | MON | 0.545 | tandfonline.com |
| PLSR | RON | 0.902 | tandfonline.com |
| PCR | MON | 0.527 | tandfonline.com |
| PCR | RON | 0.899 | tandfonline.com |
| PLS | MON | 0.063 | core.ac.uk |
Chemometric and Machine Learning Approaches in this compound Prediction
The relationship between the analytical data (from spectroscopy, chromatography, or distillation) and the this compound number is often complex and non-linear. researchgate.net Chemometrics and machine learning provide the mathematical and statistical tools necessary to build accurate and robust predictive models from this large and complex data. kaust.edu.sabham.ac.uk
Partial Least Squares (PLS) and Principal Component Regression (PCR) are the most common linear multivariate methods used. kaust.edu.saresearchgate.net They are effective at handling large datasets with highly correlated variables, such as spectroscopic data, by reducing the dimensionality of the data into a smaller number of latent variables or principal components. mdpi.comkaust.edu.sa
However, due to the non-linear blending behavior of this compound, non-linear modeling techniques are increasingly being employed. researchgate.netacs.org These include:
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships between input variables (e.g., spectral data or hydrocarbon composition) and the output (this compound number). researchgate.netresearchgate.netresearchgate.net
Support Vector Machines (SVM) / Support Vector Regression (SVR): These are powerful machine learning algorithms that can find complex non-linear relationships in data. kaust.edu.saacs.org SVR has been shown to be capable of extracting important non-linear features from spectroscopic data for fuel property prediction. kaust.edu.sa
Group Contribution Methods (GCM): These methods break down fuel molecules into their constituent functional groups. bham.ac.uk Machine learning regression models can then be used to correlate the presence and type of these structural groups with the fuel's ignition quality, allowing for the simultaneous prediction of CN, RON, and MON for both pure compounds and mixtures. bham.ac.uk
These advanced computational approaches, when combined with high-quality analytical data, enable the development of highly accurate predictive models for this compound numbers, facilitating more efficient and precise fuel blending and quality control. acs.orgresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Benzene |
| Heptane |
| Indane |
| Isothis compound (B107328) (2,2,4-Trimethylpentane) |
| Mesitylene |
| Propyl benzene |
| Toluene (B28343) |
| p-Xylene |
Partial Least Squares Regression (PLSR) in this compound Modeling
Partial Least Squares Regression (PLSR) is a powerful multivariate statistical method that combines features of principal component analysis and multiple linear regression. utdallas.edu It is particularly effective for building predictive models when the number of predictor variables is large and there is a high degree of multicollinearity among them, a common scenario with spectroscopic and chromatographic data. utdallas.eduucla.edu In the context of this compound modeling, PLSR is used to establish a linear relationship between a set of predictor variables (X), such as near-infrared (NIR) spectra or distillation curve data, and a response variable (Y), the this compound number (RON or MON). mdpi.comresearchgate.net
The core principle of PLSR involves extracting a set of orthogonal latent variables from the predictor variables. utdallas.educarleton.ca Unlike Principal Component Analysis (PCA), which chooses components to explain the maximum variance in the predictor variables alone, PLSR selects latent variables that maximize the covariance between the predictors and the response variable. utdallas.eduscikit-learn.org This ensures that the components chosen are not only representative of the data's variation but are also relevant for predicting the outcome. utdallas.edu
Research has demonstrated the utility of PLSR in various this compound prediction applications:
Distillation Data: Studies have successfully predicted RON and MON using distillation curve data as inputs for PLSR models. tandfonline.comresearchgate.net One study found that using a limited number of key distillation points (10%, 50%, 90%, and 100% recovered volumes) could produce a reliable model, offering a fast and inexpensive alternative to standard engine tests. tandfonline.com
Spectroscopic Data: NIR spectroscopy combined with PLSR is a widely explored method. mdpi.compsecommunity.org The technique can predict RON and MON with high accuracy, with some models showing a correlation of over 0.97 between reference values and predicted values. mdpi.comacs.org
Chromatographic Data: Fast gas chromatography coupled with PLSR has been used to determine RON in under six minutes. acs.org
The performance of PLSR models is often evaluated using the Root Mean Square Error of Prediction (RMSEP), which measures the average deviation between the model's predictions and the measured values. youtube.com
Table 1: Performance of PLSR Models in this compound Prediction
| Input Data Source | Predicted Property | Reported RMSEP | Reference |
|---|---|---|---|
| Distillation Curves | MON | 0.545 | tandfonline.com |
| Distillation Curves | RON | 0.902 | tandfonline.com |
| Fast Gas Chromatography (GC) | RON | Good correlation (>0.97) reported, specific RMSEP not stated | acs.org |
| Mid-Infrared (MIR) Spectra, GC-MS, Routine Test Data | RON & MON | Composition-based model showed the best performance with the lowest evaluation indices (RMSE, MAE, R2). | mdpi.com |
Principal Component Regression (PCR) in this compound Data Analysis
Principal Component Regression (PCR) is another multivariate technique used for predictive modeling, particularly in the presence of multicollinearity. wikipedia.orgresearchgate.net The method consists of two main stages: first, it applies Principal Component Analysis (PCA) to the predictor variables to transform them into a smaller set of uncorrelated variables known as principal components. numberanalytics.com Second, it performs a multiple linear regression using a subset of these principal components as predictors for the response variable. wikipedia.orglearnche.org
The primary advantage of PCR is its ability to reduce the dimensionality of the data and eliminate the issue of collinear predictors, which can destabilize a standard multiple linear regression model. wikipedia.orgnumberanalytics.com In this compound analysis, where data from sources like gas chromatography can include hundreds of correlated variables (e.g., concentrations of different hydrocarbon groups), PCR provides a robust modeling alternative. psecommunity.orgresearchgate.net
While both PCR and PLSR address multicollinearity, they differ in their approach to creating components. PCR is an unsupervised method, meaning it derives its components based solely on the variance within the predictor variables (X) without considering the response variable (Y). scikit-learn.org This can be a drawback if the principal components with the largest variance are not the most relevant for predicting the this compound number. scikit-learn.orgwikipedia.org PLSR, in contrast, is a supervised method that incorporates information from the response variable to derive its latent variables, often making it more efficient for prediction. utdallas.eduscikit-learn.org
Despite this theoretical difference, comparative studies on this compound prediction have shown that the predictive performance of PCR and PLSR can be quite similar. One study directly comparing the two methods for predicting RON and MON from distillation curves found that PCR yielded slightly lower prediction errors than PLSR. tandfonline.comresearchgate.net
Table 2: Comparative Analysis of PCR and PLSR for this compound Number Prediction
| Method | Predicted Property | Reported RMSEP | Reference |
|---|---|---|---|
| PCR | MON | 0.527 | tandfonline.com |
| PLSR | MON | 0.545 | tandfonline.com |
| PCR | RON | 0.899 | tandfonline.com |
| PLSR | RON | 0.902 | tandfonline.com |
Artificial Neural Networks (ANNs) for Non-Linear this compound Prediction
While linear models like PLSR and PCR are effective, the relationship between gasoline composition and this compound number is known to be inherently non-linear. psecommunity.orgresearchgate.net Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks that excel at modeling complex, non-linear relationships. asme.orghu.edu.ye This makes them a powerful tool for this compound number prediction. osti.govresearchgate.net
ANNs are capable of learning from data by adjusting the strengths (weights) of connections between artificial neurons arranged in layers. researchgate.net For this compound prediction, an ANN can be trained using various inputs, such as the volumetric content of different gasoline fractions, detailed chromatographic data, or quantitative structure-property relationship (QSPR) descriptors. osti.govasme.orgresearchgate.netresearchgate.net QSPR descriptors are numerical values that characterize the physical, chemical, and electronic properties of molecules, allowing the ANN to form intricate correlations between molecular structure and this compound properties. osti.govasme.org
Key research findings in the application of ANNs for this compound prediction include:
This compound Sensitivity Prediction: ANNs have been used to predict this compound Sensitivity (OS), defined as RON minus MON. Research has compared two approaches: predicting RON and MON separately to calculate a derived OS (dOS), versus training an ANN to predict OS directly. osti.govengrxiv.orgasme.org One study found that predicting OS directly resulted in a lower error (9.9%) compared to the derived method (15.3%). asme.orgasme.orgresearchgate.net Conversely, another study found that the derived OS had a lower test set RMSE (6.432) than the directly predicted OS (7.019). osti.govengrxiv.org
Model Comparison: ANN models have been shown to simulate gasoline blending more effectively than traditional regression models. researchgate.net Their ability to generalize from training data allows them to make predictions for new, unseen data based on the learned relationships. osti.govasme.org
Table 3: Performance of ANN Models in this compound Property Prediction
| Predicted Property | Model Approach | Reported Error Metric | Value | Reference |
|---|---|---|---|---|
| RON | ANN with QSPR | % Error | 6.4% | asme.orgasme.orgresearchgate.net |
| MON | ANN with QSPR | % Error | 5.2% | asme.orgasme.orgresearchgate.net |
| This compound Sensitivity (OS) | Direct Prediction | % Error | 9.9% | asme.orgasme.orgresearchgate.net |
| Derived this compound Sensitivity (dOS) | Calculated from RON/MON predictions | % Error | 15.3% | asme.orgasme.orgresearchgate.net |
| RON | ANN with QSPR | Test Set RMSE | 10.499 | osti.govengrxiv.org |
| MON | ANN with QSPR | Test Set RMSE | 7.551 | osti.govengrxiv.org |
Environmental Science and Health Research Pertaining to Octane
Atmospheric Fate and Environmental Transformation of Octane (B31449)
Once released into the atmosphere, this compound is subject to various transformation processes that determine its persistence and impact on air quality.
The primary removal process for this compound in the troposphere is through photochemical oxidation, primarily initiated by hydroxyl (OH) radicals during the daytime. The reaction of n-octane with OH radicals is a significant pathway for its degradation. The rate constant for this vapor-phase reaction is approximately 8.68 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 44 hours. This relatively short half-life indicates that this compound does not persist for long periods in the atmosphere and is unlikely to be transported over long distances.
Nighttime reactions with nitrate radicals (NO₃) may also contribute to the atmospheric transformation of n-octane, particularly in urban environments where concentrations of nitrogen oxides are higher.
Emissions Profile of this compound-Containing Fuels
The combustion of fuels containing this compound in internal combustion engines is a major source of various atmospheric pollutants, including greenhouse gases and other harmful substances.
The complete combustion of this compound (C₈H₁₈) in the presence of sufficient oxygen produces carbon dioxide (CO₂) and water (H₂O), both of which are greenhouse gases. The balanced chemical equation for the complete combustion of this compound is:
2 C₈H₁₈ + 25 O₂ → 16 CO₂ + 18 H₂O youtube.comquora.comquora.com
Ethanol (B145695), a common this compound-enhancing blend component, is derived from renewable sources and can have a lower life cycle of greenhouse gas emissions compared to gasoline issuelab-dev.orgeesi.orgcloudfront.net Blending ethanol not only increases the this compound rating but also enables the reduction of high-carbon aromatic compounds in gasoline, further decreasing the carbon intensity of the fuel transportenergystrategies.com
Incomplete combustion of this compound, which occurs when there is an insufficient supply of oxygen, leads to the formation of hazardous air pollutants. These include carbon monoxide (CO), a toxic gas, and elemental carbon, which is released as soot or particulate matter study.comyoutube.com The equation for the incomplete combustion of this compound to form carbon monoxide is:
2 C₈H₁₈ + 17 O₂ → 16 CO + 18 H₂O study.com
Furthermore, the high temperatures and pressures within an engine cylinder during combustion cause nitrogen (N₂) and oxygen (O₂) from the air to react, forming nitrogen oxides (NOx), which are major contributors to smog, acid rain, and respiratory problems youtube.comoup.comwikipedia.orghasgara.com The formation of thermal NOx is particularly significant at temperatures above 1300°C wikipedia.orghasgara.com Unburned hydrocarbons, including this compound itself, can also be emitted from the exhaust, contributing to the formation of ground-level ozone, a key component of smog epa.govepa.gov
| Pollutant | Formation Process | Environmental/Health Impact |
| Carbon Dioxide (CO₂) | Complete combustion of this compound | Greenhouse gas, contributes to climate change |
| Carbon Monoxide (CO) | Incomplete combustion of this compound | Toxic gas, impairs oxygen transport in the blood |
| Nitrogen Oxides (NOx) | High-temperature reaction of nitrogen and oxygen | Contribute to smog, acid rain, and respiratory issues |
| Unburned Hydrocarbons | Incomplete combustion and fuel evaporation | Precursors to ground-level ozone and smog |
| Particulate Matter (Soot) | Incomplete combustion of this compound | Respiratory and cardiovascular problems |
Ecotoxicological Implications of this compound in the Environment
Toxicological Assessment and Mechanisms of this compound Exposure
Human exposure to this compound primarily occurs through inhalation of vapors, particularly in occupational settings and at gas stations healthcouncil.nl Dermal contact with gasoline can also lead to exposure.
Inhalation of this compound can irritate the nose, throat, and lungs nj.gov High concentrations of this compound vapor can depress the central nervous system (CNS), leading to symptoms such as headache, dizziness, drowsiness, confusion, and narcosis airgas.comhealthcouncil.nlnj.govtexas.govnih.gov Direct aspiration of liquid this compound into the lungs can cause chemical pneumonitis, pulmonary edema, and hemorrhaging nih.gov Skin contact can cause irritation, and prolonged exposure may lead to cracking of the skin due to its defatting properties nj.gov
The metabolism of n-octane in the body primarily occurs in the liver, where it is oxidized to 1-octanol. This is then further metabolized to octanoic acid nih.gov
Regarding long-term health effects, this compound has a low order of chronic toxicity texas.gov There is no evidence to suggest that this compound is carcinogenic or mutagenic carlroth.comhealthcouncil.nltexas.gov The International Agency for Research on Cancer (IARC) has not classified n-octane as a carcinogen. However, it is important to note that gasoline as a complex mixture, which contains this compound, has been classified as carcinogenic to humans (Group 1) by IARC, with sufficient evidence for causing bladder cancer and leukemia isglobal.org This is due to the presence of other carcinogenic compounds in gasoline, such as benzene (B151609).
| Exposure Route | Acute Effects | Chronic Effects |
| Inhalation | Irritation of nose, throat, and lungs; CNS depression (drowsiness, dizziness, headache); Narcosis at high concentrations | Low order of chronic toxicity |
| Dermal Contact | Skin irritation; Redness and rash; Cracking of skin with prolonged contact | Dermatitis |
| Ingestion | Aspiration into lungs can cause chemical pneumonitis | Data not available |
| Eye Contact | Irritation | Data not available |
Inhalation Toxicity Studies of this compound Isomers
Research into the inhalation toxicity of this compound and its isomers has been conducted primarily using animal models to understand the potential effects of exposure. Studies have investigated both acute (short-term) and subchronic (longer-term) exposures to varying concentrations of this compound vapor.
In acute inhalation studies, n-octane exposure in rats has been observed to cause lethargy, though the animals typically recover after the exposure is discontinued. nih.govresearchgate.net High concentrations of n-octane have been shown to produce narcosis in mice and rats, with effects becoming evident within 30 to 90 minutes of exposure to air concentrations between 6,600 and 13,700 ppm. nih.gov Early human data also indicated that high concentrations of approximately 8,000-10,000 ppm were narcotic. nih.gov
Subchronic inhalation studies on n-octane in rats have been conducted to assess the effects of repeated exposure. In one such study, rats were exposed to n-octane concentrations of up to 7.48 mg/L without showing significant clinical or histopathological differences compared to control groups. nih.govresearchgate.net This led to the determination of a no-observed-adverse-effect level (NOAEL) for repeated exposure under the study's conditions. nih.govresearchgate.net
Behavioral effects have also been documented. In studies with mice, acute inhalation exposure to this compound concentrations ranging from 2,380 to 33,320 mg/m³ affected schedule-controlled responding, a measure of behavior. healthcouncil.nl Higher concentrations progressively reduced response rates, indicating an impact on central nervous system function. healthcouncil.nl
The following table summarizes findings from selected inhalation toxicity studies on this compound isomers.
| Isomer | Animal Model | Exposure Type | Key Research Findings |
| n-Octane | Rats | Acute | Exposure to concentrations up to 23.36 mg/L resulted in lethargy, with recovery following cessation of exposure. No other significant clinical symptoms were observed. nih.govresearchgate.net |
| n-Octane | Rats | Subchronic | No significant clinical or histopathological differences were found after exposure to concentrations up to 7.48 mg/L. nih.govresearchgate.net |
| n-Octane | Mice | Acute | Narcotic effects were observed within 30-90 minutes at concentrations of 6,600-13,700 ppm. nih.gov |
| n-Octane | Mice | Acute | A dose-dependent reduction in schedule-controlled responding was observed at concentrations between 14,300 and 33,320 mg/m³. healthcouncil.nl |
| Isothis compound (B107328) | Rats | Acute | Inhaled isothis compound was found to be nephrotoxic, a key difference compared to the non-nephrotoxic effects of n-octane. nih.gov |
Neurotoxicity Mechanisms of this compound
The neurotoxic effects of this compound are primarily characterized by depression of the central nervous system (CNS). texas.govairgas.com Inhalation of high concentrations of this compound can lead to symptoms such as dizziness, confusion, and vertigo. nih.gov The underlying mechanisms for this neurotoxicity are related to this compound's physicochemical properties as a volatile aliphatic hydrocarbon.
Hydrocarbon fuels, which contain various this compound isomers, are known to be complex mixtures of compounds with the potential to be neurotoxic. nih.gov While specific research on the molecular mechanisms of this compound is less detailed than for other hydrocarbons like n-hexane, the general mechanism for hydrocarbon-induced CNS depression is understood to involve the disruption of neuronal membrane function. As a lipophilic substance, this compound can readily distribute into lipid-rich tissues like the brain. healthcouncil.nl Studies have shown that inhaled this compound accumulates in the brain and fatty tissues. healthcouncil.nl This accumulation can alter the fluidity and function of neuronal membranes, thereby interfering with nerve impulse transmission and ion channel function, leading to a general depressive effect on the CNS.
Unlike n-hexane, which is metabolized to the neurotoxin 2,5-hexanedione and is associated with peripheral neuropathy, this compound has not been shown to cause this specific type of nerve damage. healthcouncil.nlwikipedia.org The neurotoxic effects of this compound are more aligned with those of heptane, manifesting as narcotic and anesthetic-like effects at high concentrations. nih.govhealthcouncil.nl
The primary mechanisms of this compound's neurotoxicity can be summarized as:
CNS Depression: The main neurotoxic outcome of acute exposure to high concentrations of this compound is CNS depression. texas.govairgas.com
Neuronal Membrane Disruption: Due to its lipophilic nature, this compound can partition into the lipid bilayers of neuronal membranes, altering their structure and function. This can impair the function of embedded proteins such as ion channels and receptors, leading to decreased neuronal excitability.
Accumulation in Neural Tissue: Research has confirmed that this compound is distributed to and accumulates in the brain following inhalation, which facilitates its effects on the CNS. healthcouncil.nl
Oxidative Stress Induction by this compound
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.gov Research indicates a relationship between this compound and oxidative stress, where this compound can be both a product and an inducer of this cellular stress mechanism.
Endogenous this compound formation has been identified as a biomarker for oxidative stress, particularly lipid peroxidation. nih.gov The peroxidation of polyunsaturated fatty acids, such as oleic acid, by ROS can lead to the formation and subsequent release of volatile organic compounds, including this compound. nih.govmdpi.com For this reason, the presence of this compound in exhaled breath has been investigated as a potential non-invasive marker for diseases associated with high levels of oxidative stress. nih.gov
Conversely, exposure to substances containing this compound, such as gasoline fumes, has been shown to induce oxidative stress. Studies on rats exposed to gasoline generator emissions revealed elevated levels of oxidants like malondialdehyde (MDA), nitric oxide (NO), and hydrogen peroxide (H₂O₂). nih.gov The same studies showed a significant reduction in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). nih.gov This demonstrates that exposure to this compound-containing hydrocarbon mixtures can overwhelm the body's antioxidant defenses, leading to cellular damage. Human studies have also suggested a link between prolonged exposure to petroleum hydrocarbon fumes and an increase in oxidative stress markers. mums.ac.ir
The following table details the changes in oxidative stress biomarkers observed in studies involving exposure to this compound-containing hydrocarbon mixtures.
| Biomarker Category | Specific Marker | Observed Change Upon Exposure | Implication |
| Oxidants / Lipid Peroxidation Products | Malondialdehyde (MDA) | Increased nih.gov | Indicates increased lipid damage. |
| Oxidants / Lipid Peroxidation Products | Nitric Oxide (NO) | Increased nih.gov | Can contribute to nitrosative stress. |
| Oxidants / Lipid Peroxidation Products | Hydrogen Peroxide (H₂O₂) | Increased nih.gov | A key reactive oxygen species. |
| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Decreased nih.gov | Reduced capacity to neutralize superoxide radicals. |
| Antioxidant Enzymes | Glutathione Peroxidase (GPx) | Decreased nih.gov | Reduced capacity to neutralize hydrogen peroxide. |
| Antioxidant Enzymes | Catalase (CAT) | Decreased nih.gov | Reduced capacity to decompose hydrogen peroxide. |
| Non-Enzymatic Antioxidants | Reduced Glutathione (GSH) | Decreased nih.gov | Depletion of a major cellular antioxidant. |
Q & A
Basic Research Questions
Q. How are Research Octane Number (RON) and Motor this compound Number (MON) experimentally determined, and what are the standardized protocols for these tests?
- RON and MON are measured using ASTM D2699 (RON) and ASTM D2700 (MON) protocols, which involve testing fuels in a standardized single-cylinder engine under controlled conditions (e.g., intake air temperature, engine speed). RON tests simulate mild engine operation, while MON tests replicate high-load conditions. Results are benchmarked against iso-octane (100) and n-heptane (0) .
- Methodological Note: Ensure calibration of knock sensors and adherence to ASTM guidelines for repeatability. Statistical tools like ANOVA can validate inter-laboratory consistency .
Q. What experimental design considerations are critical for studying this compound stability under varying thermodynamic conditions?
- Use controlled pressure and temperature reactors to simulate combustion environments. Variables include fuel-air equivalence ratios, compression ratios, and ignition timing. Characterize auto-ignition delays using high-speed imaging or pressure transducers. Data should be analyzed using Arrhenius kinetics to model degradation pathways .
Q. How can researchers analyze the impact of hydrocarbon isomers on this compound ratings?
- Employ gas chromatography-mass spectrometry (GC-MS) to separate isomers in fuel blends. Pair with bomb calorimetry to correlate energy content with this compound performance. Computational tools like density functional theory (DFT) can predict isomer stability and resistance to pre-ignition .
Q. What protocols ensure the purity of synthesized this compound derivatives for combustion studies?
- Follow rigorous synthesis protocols (e.g., catalytic cracking or hydrogenation) and validate purity via nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC). For novel compounds, provide detailed characterization data (e.g., melting points, spectral signatures) to enable replication .
Advanced Research Questions
Q. How can machine learning models resolve contradictions in blending this compound numbers (BONs) reported across studies?
- Train artificial neural networks (ANNs) on datasets combining molecular descriptors (e.g., branching index, functional groups) and experimental BONs. Use SHAP (SHapley Additive exPlanations) analysis to identify conflicting variables, such as synergistic effects in ethanol blends or nonlinear interactions in cycloalkanes .
Q. What methodologies address discrepancies between predicted and observed this compound enhancement in oxygenated fuel additives?
- Apply multivariate regression to isolate confounding factors (e.g., ethanol concentration, base fuel composition). For ethanol blends, use NMR to quantify hydroxyl group interactions and their impact on flame propagation kinetics. Validate with knock-limited spark advance (KLSA) testing .
Q. How can time-resolved spectroscopy elucidate this compound oxidation pathways in advanced combustion engines?
- Utilize synchrotron-based vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) to track intermediate radicals (e.g., peroxides, aldehydes) during low-temperature oxidation. Compare pathways across isomers (e.g., n-octane vs. 2,2,4-trimethylpentane) to refine kinetic models .
Q. What strategies improve the correlation between molecular structure descriptors and this compound ratings in predictive models?
- Integrate branching indices (BI) and functional group contributions (e.g., paraffinic CH3 vs. olefinic CH=CH2) into quantitative structure-property relationship (QSPR) models. Validate with leave-one-out cross-validation (LOOCV) to ensure generalizability across hydrocarbon classes .
Methodological Best Practices
- Data Contradiction Analysis: Use Bland-Altman plots to assess systematic biases in this compound measurements between labs. For computational models, report uncertainty intervals via Monte Carlo simulations .
- Ethical Replication: Share raw spectral data and ANN architectures in open-access repositories to facilitate reproducibility. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
